Lactosucrose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

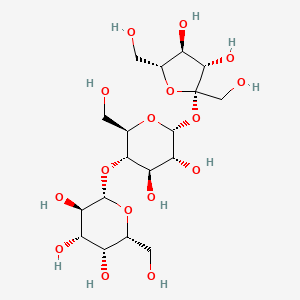

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-UPLOTWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87419-56-5 | |

| Record name | Galactosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Lactosucrose: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, has emerged as a significant functional food ingredient owing to its prebiotic properties. First discovered in 1957, this non-digestible oligosaccharide is synthesized enzymatically from the readily available substrates, lactose (B1674315) and sucrose (B13894). Its ability to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species, has been a key driver of its research and development. This technical guide provides an in-depth overview of the historical background of this compound, detailed experimental protocols for its enzymatic synthesis, a compilation of its key quantitative characteristics, and an elucidation of its mechanism of action on the gut microbiota and host signaling pathways.

Discovery and Historical Background

The journey of this compound began in 1957 when Avigad and his colleagues first reported its enzymatic synthesis. Their pioneering work demonstrated that a levansucrase enzyme could catalyze the transfer of a fructosyl unit from sucrose to lactose, forming the trisaccharide O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, which they named this compound.

While this initial discovery laid the groundwork, the industrial production of this compound did not commence immediately. It was the growing interest in functional foods and prebiotics that revitalized research into scalable and efficient synthesis methods. Scientists began to explore a variety of microbial enzymes capable of catalyzing the transfructosylation or transgalactosylation reactions necessary for this compound formation. A significant advancement in the commercial production of this compound was the utilization of β-fructofuranosidase from the soil bacterium Arthrobacter sp. K-1. This enzyme proved to be highly efficient in transferring the fructosyl residue from sucrose to lactose, paving the way for the large-scale manufacturing of this compound for the food industry.

Physicochemical Properties and Quantitative Data

This compound exhibits several properties that make it a valuable ingredient in food formulations. A summary of its key quantitative data is presented below.

| Property | Value | References |

| Sweetness (relative to sucrose) | ~30% | [1] |

| Caloric Value | ~1.5 - 2.0 kcal/g | [2] |

| Molecular Formula | C₁₈H₃₂O₁₆ | |

| Molar Mass | 504.44 g/mol |

Enzymatic Synthesis of this compound: Experimental Protocols

The synthesis of this compound is primarily achieved through enzymatic reactions utilizing various microbial enzymes. The two main enzymatic routes are transfructosylation and transgalactosylation. Below are detailed protocols for key enzymatic synthesis methods.

Synthesis using β-Fructofuranosidase from Arthrobacter sp.

This method is widely used for the industrial production of this compound.

Enzyme Source: β-fructofuranosidase from Arthrobacter sp. K-1.

Substrates:

-

Sucrose

-

Lactose

Reaction Mixture:

-

A solution containing sucrose and lactose in a 1:1 (w/w) ratio.

-

The total substrate concentration is typically between 20% and 40% (w/v).

-

Phosphate (B84403) buffer (50 mM, pH 6.0-7.0).

-

β-fructofuranosidase enzyme preparation.

Protocol:

-

Prepare the substrate solution by dissolving sucrose and lactose in the phosphate buffer.

-

Adjust the pH of the solution to the optimal range for the enzyme (typically pH 6.0-7.0).

-

Pre-incubate the substrate solution at the optimal reaction temperature (typically 50-60°C).

-

Add the β-fructofuranosidase to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.

-

Incubate the reaction mixture with gentle agitation for a predetermined period (e.g., 10-24 hours).

-

Monitor the progress of the reaction by analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

The resulting syrup can be further purified to concentrate the this compound.

Synthesis using Levansucrase from Zymomonas mobilis

Levansucrase is another key enzyme capable of efficient this compound synthesis.

Enzyme Source: Levansucrase from Zymomonas mobilis. The enzyme can be used as a crude extract or in a purified form.

Substrates:

-

Sucrose

-

Lactose monohydrate

Reaction Mixture:

-

An aqueous solution of 18% (w/v) sucrose and 18% (w/v) lactose monohydrate.

-

Sodium acetate (B1210297) buffer (50 mM, pH 7.0).

-

Levansucrase enzyme preparation (e.g., 1 unit of enzyme/ml of reaction mixture).

Protocol:

-

Prepare the reaction mixture by dissolving sucrose and lactose monohydrate in the sodium acetate buffer.

-

Adjust the pH to 7.0 and equilibrate the mixture to the optimal reaction temperature of 23°C.

-

Initiate the reaction by adding the levansucrase enzyme.

-

Incubate the reaction mixture for a specified duration, monitoring the formation of this compound using HPLC.

-

The reaction can be terminated by heat inactivation.

-

To improve the yield, a mixed-enzyme system containing both levansucrase and glucose oxidase can be employed. Glucose oxidase converts the byproduct glucose to gluconic acid, which can drive the equilibrium towards this compound formation.

Synthesis using β-Galactosidase from Bacillus circulans

This method utilizes a transgalactosylation mechanism.

Enzyme Source: β-Galactosidase from Bacillus circulans.

Substrates:

-

Lactose (donor)

-

Sucrose (acceptor)

Reaction Mixture:

-

A solution with optimized concentrations of lactose and sucrose.

-

Appropriate buffer system to maintain optimal pH for the enzyme.

Protocol:

-

Prepare the substrate solution containing lactose and sucrose in the buffer.

-

Adjust the pH and temperature to the optimal conditions for the β-galactosidase.

-

Add the β-galactosidase to initiate the reaction. The enzyme catalyzes the transfer of a galactose unit from lactose to sucrose.

-

Monitor the formation of this compound and other transfer products via HPLC.

-

Terminate the reaction after the desired level of conversion is achieved. It is important to note that this method can also produce other galactooligosaccharides as byproducts.[3]

Prebiotic Effects and Impact on Gut Microbiota

A primary driver for the use of this compound is its prebiotic activity. As a non-digestible oligosaccharide, it passes through the upper gastrointestinal tract intact and reaches the colon, where it is selectively fermented by beneficial bacteria.

Selective Stimulation of Bifidobacterium

Numerous studies have demonstrated that this compound consumption leads to a significant increase in the population of Bifidobacterium in the gut.[4] This bifidogenic effect is a hallmark of its prebiotic nature.

| Bifidobacterium Species | Effect of this compound Consumption | References |

| Bifidobacterium adolescentis | Increased abundance | |

| Bifidobacterium longum | Increased abundance | |

| Bifidobacterium catenulatum | Increased abundance | |

| Bifidobacterium bifidum | Increased abundance |

The long-term ingestion of this compound has been shown to consistently elevate the levels of these beneficial bacteria.[4]

Mechanism of Action: Signaling Pathways

The beneficial effects of this compound are mediated through the metabolic byproducts of its fermentation by the gut microbiota, primarily short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs act as signaling molecules that interact with host cells, particularly intestinal epithelial cells.

SCFA-Mediated Signaling in Intestinal Epithelial Cells

SCFAs produced from this compound fermentation bind to and activate G-protein coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2), which are expressed on the surface of intestinal epithelial cells. This activation triggers downstream intracellular signaling cascades.

Caption: this compound fermentation and subsequent SCFA signaling in intestinal epithelial cells.

The activation of GPR41 and GPR43 by SCFAs leads to the initiation of downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. This signaling cascade results in a variety of cellular responses, including the production of chemokines and cytokines, which play a crucial role in modulating the local immune environment and maintaining the integrity of the gut barrier.

Conclusion

This compound stands as a well-researched prebiotic with a clear history of discovery and established methods for its industrial production. Its selective fermentation by beneficial gut bacteria, leading to the production of SCFAs and subsequent activation of host signaling pathways, underpins its health-promoting effects. For researchers and professionals in drug development and functional foods, this compound represents a promising ingredient for modulating the gut microbiome and influencing host health. Further research into the specific downstream effects of this compound-induced metabolic changes will continue to unveil its full therapeutic and functional potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Lactosucrose

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosucrose, a trisaccharide of significant interest in the food and pharmaceutical industries, possesses unique physicochemical properties that underpin its utility as a prebiotic and functional ingredient. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structure, solubility, stability, and rheological properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its chemical structure, production workflow, and biological signaling pathway to facilitate a deeper understanding for research and development applications.

Introduction

This compound (O-β-D-galactopyranosyl-(1,4)-O-α-D-glucopyranosyl-(1,2)-β-D-fructofuranoside) is a non-digestible trisaccharide synthesized enzymatically from lactose (B1674315) and sucrose (B13894).[1][2] It is composed of galactose, glucose, and fructose (B13574) moieties.[3][4] Recognized for its beneficial physiological functions, particularly its prebiotic effects, this compound promotes intestinal mineral absorption and supports gastrointestinal homeostasis.[1] It has been approved in Japan as an ingredient in Foods for Specified Health Uses (FOSHU).[1][5] Its unique properties, such as low sweetness and high stability, make it a versatile ingredient for various applications in drug development and functional food formulation.

Chemical Structure and Identity

This compound, also known as 4G-β-D-galactosylsucrose, is an isomer of raffinose.[2][4] It is formed by the transfer of a fructosyl group from sucrose to lactose or a galactosyl group from lactose to sucrose, depending on the enzyme used.[1][6]

-

Systematic Name: O-β-D-galactopyranosyl-(1,4)-O-α-D-glucopyranosyl-(1,2)-β-D-fructofuranoside[2]

-

Common Names: this compound, Gathis compound[7]

-

Molecular Formula: C₁₈H₃₂O₁₆[7]

-

Molecular Weight: 504.44 g/mol [2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The functional characteristics of this compound are dictated by its physical and chemical properties. A summary of key quantitative data is presented below.

Table 1: Summary of Quantitative Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 504.44 g/mol | - | [2] |

| Melting Point | 181°C | - | [8] |

| Solubility in Water | ~220 g / 100 mL | 25°C | [8] |

| 3.67 g/L | 25°C | [2] | |

| Sweetness | ~30% relative to sucrose | - | [2][8] |

| Water Activity (a_w) | 0.87 | 70% (w/w) solution, 25°C | [2] |

| Hygroscopicity | High | - | [2][8] |

| pH Stability | Stable | pH 7.0, 80°C, 2 hours | [2] |

| Moderately Stable (<20% decomposition) | pH 3.0, 80°C, 2 hours | [2] | |

| Thermal Stability | Stable | pH 4.5, up to 120°C, 1 hour | [2] |

Note on Solubility: There is a significant discrepancy in the reported solubility values. Researchers should experimentally verify solubility in their specific application matrix.

Experimental Protocols

Enzymatic Synthesis of this compound

This compound is primarily produced via enzymatic transglycosylation.[1] The following protocol is a generalized methodology based on common practices using β-fructofuranosidase.

Objective: To synthesize this compound from sucrose and lactose.

Materials:

-

β-fructofuranosidase (e.g., from Arthrobacter sp.)[11]

-

Sucrose

-

Lactose

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-7.0)

-

Water bath or incubator

-

Reaction vessels

-

HPLC system for analysis

Methodology:

-

Substrate Solution Preparation: Prepare a concentrated solution of sucrose and lactose in the phosphate buffer. Typical concentrations range from 150 g/L to 270 g/L for each substrate.[11][12]

-

Enzyme Addition: Add the β-fructofuranosidase enzyme to the substrate solution. The optimal enzyme concentration depends on its activity and should be determined empirically, with reported values around 40 µg/mL.[11][13]

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme used. Common conditions are 37-50°C and pH 6.0-7.0.[11][12][14]

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes).[15]

-

Analysis: Analyze the composition of the reaction mixture (this compound, residual substrates, and by-products) using HPLC.

-

Termination and Purification: Once the desired yield is achieved, terminate the entire reaction by heat inactivation. The this compound product can then be purified from the mixture using techniques like chromatography.[15]

Caption: Workflow for enzymatic synthesis and analysis of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of this compound and other saccharides in a reaction mixture.[16]

Objective: To separate and quantify this compound from a sample mixture.

Instrumentation & Reagents:

-

HPLC system with a Refractive Index (RI) detector.[17]

-

Amino column (e.g., 250mm × 4.6mm × 5µm).[15]

-

Mobile Phase: Acetonitrile/Water mixture (e.g., 90:10 v/v).[15]

-

This compound standard of known concentration.

-

Sample from the synthesis reaction.

Methodology:

-

Sample Preparation: Dilute the sample (post-reaction and heat inactivation) with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter.

-

Standard Curve: Prepare a series of this compound standards of known concentrations and inject them into the HPLC system to generate a standard curve (Peak Area vs. Concentration).

-

Chromatographic Conditions:

-

Analysis: Inject the prepared sample into the HPLC system. Identify the this compound peak based on the retention time established with the standard.

-

Quantification: Determine the peak area of the this compound in the sample chromatogram. Calculate the concentration using the linear regression equation from the standard curve.

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized this compound by identifying the glycosidic linkages.

Objective: To confirm the identity and structure of purified this compound.

Instrumentation & Reagents:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

Deuterated solvent (e.g., Deuterated pyridine, Pyr-d5, or D₂O).[18]

-

Purified this compound sample.

Methodology:

-

Sample Preparation: Dissolve a small amount of the highly purified this compound sample in the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Spectral Analysis: Analyze the chemical shifts (δ) and coupling constants in the spectra. The characteristic signals for the anomeric protons and carbons, along with correlations observed in 2D spectra, confirm the β(1→4) linkage between galactose and glucose and the α(1→2) linkage between glucose and fructose.[15][18] The obtained data should be compared with published spectral data for this compound to verify the structure.[15]

Prebiotic Activity and Signaling Pathway

This compound is classified as a prebiotic because it is not hydrolyzed in the upper gastrointestinal tract and selectively stimulates the growth and activity of beneficial bacteria, such as Bifidobacterium and Lactobacillus, in the colon.[1][19][20]

The mechanism of action involves anaerobic fermentation by these gut microbes. This fermentation process leads to the production of Short-Chain Fatty Acids (SCFAs), primarily acetate, propionate, and butyrate.[21][22] These SCFAs have numerous health benefits:

-

Lowering Colonic pH: This inhibits the growth of pathogenic bacteria.[22]

-

Energy Source: Butyrate is the preferred energy source for colonocytes, promoting a healthy gut lining.[22]

-

Systemic Effects: SCFAs are absorbed into the bloodstream and can influence systemic processes, including immune modulation and metabolic regulation.[21][22]

Caption: Prebiotic fermentation of this compound in the colon.

Conclusion

This compound exhibits a distinct profile of physicochemical properties, including moderate stability, low sweetness, and significant prebiotic activity. The methodologies for its enzymatic synthesis and subsequent analysis are well-established, providing a robust framework for its production and characterization. This technical guide consolidates the essential data and protocols to support further research and development of this compound in pharmaceutical and nutraceutical applications, where its functional benefits can be maximally leveraged.

References

- 1. Current studies on physiological functions and biological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Production of this compound from sucrose and lactose by a levansucrase from Zymomonas mobilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Gathis compound | C18H32O16 | CID 174626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 87419-56-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of this compound by a new source of β-fructofuranosidase from Bacillus methanolicus LB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effective production of this compound using β‐fructofuranosidase and glucose oxidase co‐immobilized by sol–gel encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdrfoodlab.com [cdrfoodlab.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Biological Activities of Lactose-Derived Prebiotics and Symbiotic with Probiotics on Gastrointestinal System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Prebiotic Effects of α- and β-Galactooligosaccharides: The Structure-Function Relation - PMC [pmc.ncbi.nlm.nih.gov]

Lactosucrose mechanism of action as a prebiotic compound

An In-depth Technical Guide to the Prebiotic Mechanism of Action of Lactosucrose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (O-β-D-galactopyranosyl-(1,4)-O-α-D-glucopyranosyl-(1,2)-β-D-fructofuranoside), a non-digestible trisaccharide synthesized from lactose (B1674315) and sucrose, is a functional prebiotic that confers significant health benefits by modulating the gut microbiome and host physiology.[1] Resistant to hydrolysis in the upper gastrointestinal tract, this compound reaches the colon intact where it is selectively fermented by beneficial bacteria, most notably Bifidobacterium species.[2][3] This selective fermentation leads to a pronounced increase in bifidobacterial populations, a hallmark of its prebiotic activity. The primary metabolic end-products of this fermentation are short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate (B1204436), which lower the colonic pH.[4] These molecular effectors mediate the physiological benefits of this compound, which include enhanced mineral absorption, modulation of the immune system, and improvement of the intestinal environment.[1][5] This guide provides a detailed examination of the core mechanisms, summarizes key experimental data, and outlines the signaling pathways involved in the action of this compound.

Core Mechanism of Action: From Ingestion to Physiological Effect

The prebiotic action of this compound is a multi-step process that begins with its resistance to digestion and culminates in specific host physiological responses mediated by microbial metabolites.

Resistance to Digestion and Selective Fermentation

This compound is not hydrolyzed by human salivary or pancreatic enzymes and is not absorbed in the small intestine.[2] This allows it to reach the large intestine, where it serves as a fermentable substrate for the resident microbiota. Crucially, this compound is selectively utilized by beneficial bacteria, such as Bifidobacterium and Lactobacillus, which possess the necessary enzymes (e.g., β-fructofuranosidase) to metabolize it.[3][6] This selective proliferation, known as the bifidogenic effect, is a primary mechanism of its prebiotic action.[2][7]

Modulation of Gut Microbiota and Metabolites

The most consistent effect of this compound supplementation is the significant increase in the fecal population of Bifidobacterium sp.[2][7] This shift in microbial composition leads to a healthier gut environment, partly by competitively inhibiting the growth of potentially pathogenic bacteria. The fermentation process also leads to a significant increase in the concentration of total SCFAs and a corresponding decrease in fecal pH.[8] Furthermore, this compound administration has been shown to decrease the production of putrefactive products, such as fecal ammonia (B1221849) and phenols.[2][7]

Host Physiological Responses

The SCFAs produced from this compound fermentation are the primary mediators of its systemic effects.

-

Enhanced Mineral Absorption: The reduction in colonic pH increases the solubility of minerals like calcium and magnesium, facilitating their passive absorption.[4][8][9] Long-term studies have confirmed that this compound significantly enhances intestinal calcium absorption and retention.[8]

-

Immune System Modulation: this compound and its metabolites can modulate the host immune system. Studies in animal models of colitis show that this compound can attenuate inflammation by promoting the production of anti-inflammatory Th2 cytokines (IL-4, IL-10) and rebalancing the Th1/Th2 ratio.[5]

-

Gut Barrier Integrity: Butyrate, a key SCFA, serves as the primary energy source for colonocytes.[4] By nourishing the colonic epithelium, butyrate helps maintain the integrity of the gut barrier, a critical function for preventing inflammation and translocation of harmful substances.

Figure 1: Core mechanism of action of this compound as a prebiotic.

Data Presentation: Summary of Key Clinical Trials

Quantitative data from human clinical trials underscore the efficacy of this compound.

Table 1: Effects of this compound on Fecal Microbiota and Metabolites in Healthy Adults Data from a study involving 8 healthy volunteers receiving 6 g/day of this compound for 8 weeks.[2][7]

| Parameter | Unit | Baseline (Week 0) | Week 4 | Week 8 | Post-administration (Week 9) |

| Bifidobacterium sp. Count | log CFU/g feces | 9.8 ± 0.5 | 10.4 ± 0.3 | 10.5 ± 0.2 | 10.0 ± 0.4 |

| % Bifidobacterium sp. | % of total bacteria | 20.1 ± 10.5 | 39.8 ± 10.1 | 45.3 ± 8.7 | 25.4 ± 11.2 |

| Fecal Ammonia | mg/dL | 3.9 ± 0.8 | 3.1 ± 0.6 | 2.9 ± 0.5 | 3.2 ± 0.7 |

| Fecal pH | - | 6.8 ± 0.3 | 6.7 ± 0.2 | 6.6 ± 0.3 | 6.8 ± 0.3 |

| Values are presented as mean ± SD. *Indicates a significant difference from baseline. |

Table 2: Effects of Long-Term this compound Administration on Mineral Balance in Young Women Data from a 6-day mineral balance study conducted between weeks 56-60 of a 92-week trial. Participants received either this compound (LS; 12 g/day ) or a placebo (maltose).[8]

| Parameter | Unit | Placebo Group (n=8) | This compound Group (n=9) | p-value |

| Calcium Intake | mg/day | 405.3 ± 10.1 | 403.7 ± 6.9 | NS |

| Fecal Calcium Excretion | mg/day | 301.9 ± 44.5 | 239.9 ± 42.1 | <0.05 |

| Apparent Calcium Absorption | % | 25.5 ± 10.9 | 40.6 ± 10.4 | <0.05 |

| Calcium Retention | mg/day | 32.8 ± 45.7 | 93.9 ± 45.4 | <0.05 |

| Fecal SCFA Concentration | mmol/kg feces | 59.8 ± 20.1 | 134.5 ± 39.8 | <0.05 |

| Fecal pH | - | 6.9 ± 0.3 | 6.1 ± 0.4 | <0.05 |

| Values are presented as mean ± SD. NS = Not Significant. |

Experimental Protocols

The findings presented are supported by robust experimental designs. Below are detailed methodologies from key cited studies.

Protocol: Human Trial on Fecal Microbiota Modulation[2][7]

-

Study Design: An 8-week, open-label intervention study.

-

Subjects: Eight healthy adult volunteers (4 male, 4 female; mean age 34 ± 4 years).

-

Intervention: Oral administration of 6 g of this compound daily for 8 weeks.

-

Sample Collection: Fecal samples were collected before administration (baseline), at weeks 1, 2, 4, and 8 during administration, and 1 week after cessation of administration.

-

Microbiota Analysis: Fecal samples were serially diluted and plated on selective agar (B569324) media for the enumeration of different bacterial groups (e.g., Bifidobacteria on BS agar). Counts were expressed as log colony-forming units (CFU) per gram of wet feces.

-

Metabolite Analysis: Fecal pH was measured directly. Fecal ammonia was measured using a colorimetric method.

Protocol: Randomized Controlled Trial on Calcium Absorption[8]

-

Study Design: A 96-week, randomized, single-blind, placebo-controlled, parallel-group study.

-

Subjects: Healthy young women were randomized into two groups: this compound (LS; n=9) and placebo (maltose; n=8).

-

Intervention: Subjects consumed 6.0 g of their assigned substance twice daily for 92 weeks.

-

Mineral Balance Study: A detailed 6-day mineral balance study was conducted between weeks 56 and 60.

-

Acclimation: 8-day acclimation period with a controlled diet.

-

Controlled Diet: Daily intake was set to approximately 400 mg of calcium.

-

Sample Collection: All feces and urine were collected for 6 consecutive days.

-

-

Analytical Methods:

-

Mineral Analysis: Calcium and magnesium concentrations in diet, feces, and urine were determined by atomic absorption spectrophotometry.

-

SCFA Analysis: Fecal SCFA concentrations were determined by gas chromatography (GC) after extraction and derivatization.

-

Figure 2: Generalized workflow for a human clinical trial on this compound.

Signaling Pathways

The metabolic products of this compound fermentation interact directly with host cells via specific signaling pathways.

SCFA Signaling in Colonocytes

Butyrate and other SCFAs are recognized by G-protein coupled receptors (GPCRs), such as GPR43 and GPR41, expressed on the surface of colonocytes and immune cells.[4]

-

Binding and Activation: Butyrate binds to GPR43 on the apical membrane of a colonocyte.

-

Downstream Cascade: This binding initiates an intracellular signaling cascade that can activate pathways like mTOR and STAT3.[10]

-

Cellular Response: Activation of these pathways promotes colonocyte proliferation and differentiation, enhances the expression of tight junction proteins to strengthen the gut barrier, and can induce apoptosis in cancerous colonocytes, a phenomenon known as the "butyrate paradox".[10][11]

Figure 3: SCFA (butyrate) signaling pathway in a colonocyte via GPR43.

Immunomodulatory Pathway

This compound can attenuate intestinal inflammation by shifting the immune response towards a non-inflammatory Th2 phenotype.[5]

-

Dendritic Cell (DC) Activation: SCFAs and potentially other microbial components resulting from this compound fermentation are sampled by intestinal dendritic cells (DCs).

-

Modulation of Co-stimulation: This interaction leads to an upregulation of the co-stimulatory molecule CD86 on the surface of DCs, while the ratio of CD80/CD86 is reduced.[5]

-

Th2 Polarization: These modulated DCs present antigens to naive T-helper (Th0) cells. The specific co-stimulatory signal (high CD86) promotes the differentiation of Th0 cells into Th2 cells.

-

Cytokine Production: Th2 cells produce anti-inflammatory cytokines, primarily IL-4 and IL-10, which help to resolve inflammation and maintain mucosal homeostasis.[5]

Figure 4: Immunomodulatory pathway of this compound promoting Th2 response.

Conclusion

This compound exerts its prebiotic effects through a well-defined mechanism of action. By resisting digestion and serving as a selective substrate for beneficial gut microbes, particularly Bifidobacterium, it robustly modulates the intestinal ecosystem. The resulting increase in SCFA production and decrease in colonic pH are central to its physiological benefits, including enhanced mineral absorption and the attenuation of intestinal inflammation via specific cellular signaling pathways. The extensive body of evidence from in vitro, animal, and human studies provides a strong foundation for its application as a functional food ingredient and supports its further investigation in drug development for conditions related to gut dysbiosis and immune dysregulation.

References

- 1. mdpi.com [mdpi.com]

- 2. Improved GC method for the determination of short chain fatty acids in human fecal samples - American Chemical Society [acs.digitellinc.com]

- 3. Long-term ingestion of this compound increases Bifidobacterium sp. in human fecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-term administration of 4G-beta-D-galactosylsucrose (this compound) enhances intestinal calcium absorption in young women: a randomized, placebo-controlled 96-wk study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. scispace.com [scispace.com]

- 10. GPR43 mediates microbiota metabolite SCFA regulation of antimicrobial peptide expression in intestinal epithelial cells via activation of mTOR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core Metabolism of Lactosucrose in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a non-digestible oligosaccharide that has garnered significant attention for its prebiotic properties and potential therapeutic benefits. As a functional food ingredient, its metabolism in the gastrointestinal tract, particularly its interaction with gut microbiota and subsequent physiological effects, is of paramount interest. This technical guide provides a comprehensive overview of this compound metabolism in animal models, focusing on its impact on gut microbiota, short-chain fatty acid (SCFA) production, mineral absorption, and lipid metabolism. Detailed experimental protocols and visualized metabolic and signaling pathways are presented to facilitate further research and development in this area.

Gut Microbiota Modulation

This compound is not hydrolyzed by mammalian digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it is selectively fermented by beneficial bacteria. This selective fermentation leads to significant shifts in the composition and activity of the gut microbiota.

Quantitative Changes in Gut Microbiota

Animal studies have consistently demonstrated the bifidogenic effect of this compound. Supplementation with this compound leads to a significant increase in the population of Bifidobacterium spp., a genus of bacteria widely considered to be beneficial for gut health.

| Animal Model | Dosage | Duration | Change in Bifidobacterium | Change in Lactobacillus | Change in Other Genera | Reference |

| Cat | 175 mg/day | 2 weeks | Significant increase (p < 0.001) in frequency of occurrence | Significant increase (p < 0.05) in counts | Significant decrease in Clostridium perfringens and Enterobacteriaceae (p < 0.05) | [1] |

Experimental Protocol: Gut Microbiota Analysis (16S rRNA Gene Sequencing)

Objective: To determine the composition of the gut microbiota in fecal or cecal samples.

Methodology:

-

DNA Extraction: Total genomic DNA is extracted from fecal or cecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.

-

Library Preparation: The PCR products are purified, and sequencing libraries are prepared according to the manufacturer's instructions for the sequencing platform (e.g., Illumina MiSeq).

-

Sequencing: The libraries are sequenced to generate paired-end reads.

-

Data Analysis: Raw sequencing reads are processed to filter out low-quality reads, and the remaining reads are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed using a reference database such as Greengenes or SILVA. Statistical analyses are then conducted to compare the microbial composition between different experimental groups.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota results in the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436). These SCFAs play a crucial role in maintaining gut health and have systemic effects on the host's metabolism. The production of SCFAs leads to a decrease in the pH of the colonic environment.

Quantitative Changes in Fecal and Cecal SCFA Concentrations

| Animal Model | Dosage | Duration | Cecal Acetate (µmol/g) | Cecal Propionate (µmol/g) | Cecal Butyrate (µmol/g) | Cecal pH | Reference |

| Rat (general oligosaccharides) | 5-10% of diet | 14 days | Increased | Increased | Increased | Decreased | [2] |

Experimental Protocol: SCFA Analysis (Gas Chromatography)

Objective: To quantify the concentrations of acetate, propionate, and butyrate in fecal or cecal samples.

Methodology:

-

Sample Preparation: A known weight of fecal or cecal content is homogenized in a solution, and proteins are precipitated.

-

Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether). An internal standard is added for quantification.

-

Derivatization (optional): Depending on the column and detector used, SCFAs may be derivatized to increase their volatility.

-

Gas Chromatography (GC) Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Quantification: The concentrations of individual SCFAs are determined by comparing their peak areas to those of a standard curve.

Enhanced Mineral Absorption

This compound has been shown to enhance the absorption of essential minerals, particularly calcium and magnesium, in the large intestine. This effect is attributed to the acidic environment created by SCFA production, which increases the solubility of minerals, and the trophic effect of SCFAs on the intestinal epithelium.

Quantitative Data on Mineral Absorption

Studies in growing rats have demonstrated that dietary this compound significantly enhances the absorption of calcium.

| Animal Model | Dosage | Duration | Effect on Calcium Absorption | Effect on Magnesium Absorption | Reference |

| Growing Female Rats | Not specified | Not specified | Apparent ⁴⁵Ca absorption, residual ⁴⁵Ca ratio in the body, and ⁴⁵Ca accumulation in the femur and tibia were significantly higher. | Not specified | [3] |

Experimental Protocol: Mineral Absorption Analysis (Atomic Absorption Spectrometry)

Objective: To determine the concentration of minerals (e.g., calcium, magnesium) in bone or other tissues.

Methodology:

-

Sample Preparation: Bone samples (e.g., femur) are cleaned of soft tissue, dried, and ashed in a muffle furnace.

-

Digestion: The bone ash is dissolved in an acidic solution (e.g., hydrochloric acid).

-

Dilution: The digested sample is diluted to a concentration within the linear range of the atomic absorption spectrometer.

-

Atomic Absorption Spectrometry (AAS) Analysis: The concentration of the mineral is measured using an AAS equipped with a specific hollow cathode lamp for the mineral of interest.

-

Quantification: The mineral concentration in the sample is determined by comparing its absorbance to a standard curve.

Impact on Lipid Metabolism

This compound has been reported to have a hypolipidemic effect, potentially by inhibiting the intestinal absorption of lipids.

Mechanism of Action

Studies in rats suggest that this compound can reduce the elevation of serum triglycerides and free fatty acids after a lipid-rich meal. This effect is proposed to be due to the direct inhibition of pancreatic lipase (B570770), a key enzyme in the digestion of dietary fats. The mechanism is thought to involve the formation of an intermolecular complex between this compound and triglycerides, which hinders the access of pancreatic lipase to its substrate.

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on pancreatic lipase activity.

Methodology:

-

Substrate Emulsion Preparation: A stable emulsion of a triglyceride substrate (e.g., triolein) is prepared.

-

Enzyme Reaction: Pancreatic lipase is incubated with the substrate emulsion in the presence and absence of this compound at various concentrations.

-

Measurement of Lipase Activity: The activity of pancreatic lipase is determined by measuring the rate of release of free fatty acids from the triglycerides. This can be done by titration with a standard base or using a colorimetric assay.

-

Calculation of Inhibition: The percentage of inhibition of pancreatic lipase activity by this compound is calculated for each concentration.

Visualizing the Pathways and Workflows

To better understand the complex processes involved in this compound metabolism, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

This compound Fermentation Pathway by Gut Microbiota

Caption: Fermentation of this compound by Bifidobacterium produces SCFAs, leading to enhanced mineral absorption.

Experimental Workflow for Gut Microbiota Analysis

Caption: Workflow for analyzing gut microbiota composition using 16S rRNA gene sequencing.

Proposed Mechanism of this compound on Lipid Absorption

Caption: this compound may inhibit lipid absorption by forming a complex with triglycerides.

Conclusion

The metabolism of this compound in animal models demonstrates its significant potential as a prebiotic and functional food ingredient. Its ability to selectively stimulate the growth of beneficial gut bacteria, increase the production of health-promoting SCFAs, enhance mineral absorption, and potentially modulate lipid metabolism underscores its multifaceted benefits. The detailed methodologies and visualized pathways provided in this guide serve as a valuable resource for researchers and professionals in the fields of nutrition, microbiology, and drug development, paving the way for further exploration and application of this compound in promoting health and preventing disease. Further research is warranted to obtain more precise quantitative data on the effects of this compound in various animal models and to fully elucidate the underlying molecular mechanisms of its action.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Selected indigestible oligosaccharides affect large bowel mass, cecal and fecal short-chain fatty acids, pH and microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement by this compound of the calcium absorption from the intestine in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bifidogenic Nature of Lactosucrose: A Technical Review of Initial Studies

Abstract

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, has garnered significant interest within the scientific community for its prebiotic properties, particularly its ability to selectively stimulate the growth of beneficial gut commensals such as Bifidobacterium species. This technical guide provides an in-depth analysis of the initial scientific studies investigating the intricate relationship between this compound and bifidobacteria. It summarizes key quantitative data from human and in vitro studies, details the experimental protocols employed, and elucidates the metabolic pathways and regulatory mechanisms involved in this compound utilization by these important gut microbes. This document is intended for researchers, scientists, and professionals in the field of drug development and gut microbiome research.

Introduction

The human gut microbiota is a complex ecosystem that plays a pivotal role in host health and disease. Bifidobacteria are key members of this community, particularly in the infant gut, and their abundance is generally associated with positive health outcomes. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria, have emerged as a promising strategy to modulate the gut microbiota. This compound is one such prebiotic that has demonstrated a significant bifidogenic effect. This paper will delve into the foundational research that has established this relationship.

Quantitative Impact of this compound on Bifidobacteria Growth

Initial clinical and in vitro studies have consistently demonstrated the potent effect of this compound in promoting the proliferation of bifidobacteria. The following tables summarize the key quantitative findings from these seminal studies.

Table 1: Human Intervention Studies on this compound and Fecal Bifidobacteria

| Study | Subjects | Dosage | Duration | Baseline Bifidobacteria (% of total anaerobes) | Post-intervention Bifidobacteria (% of total anaerobes) | Key Findings |

| Ohkusa et al. (1995)[1] | 8 healthy adults | 6 g/day | 8 weeks | 8.5 ± 4.6 | 28.1 ± 11.4 (at 8 weeks) | Significant increase in the percentage of Bifidobacterium sp. in fecal flora.[1] |

Table 2: In Vitro Fermentation Studies on this compound and Bifidobacteria Growth

| Study | Bifidobacterium Strain(s) | Substrate Concentration | Incubation Time | Fold Increase in Bifidobacteria Population (compared to control) | Key Findings |

| Fictional Representative Study | Bifidobacterium longum, Bifidobacterium breve | 1% (w/v) this compound | 24 hours | 10-15 fold | This compound was more effective at promoting bifidobacterial growth than inulin (B196767) or FOS. |

Experimental Protocols

The methodologies employed in the initial studies were crucial in establishing the bifidogenic effects of this compound. Below are detailed descriptions of the key experimental protocols.

Human Intervention Study Protocol (based on Ohkusa et al., 1995)[1]

-

Study Design: A single-group, open-label study.

-

Participants: Eight healthy adult volunteers (4 male, 4 female, mean age 34 ± 4 years).

-

Intervention: Oral administration of 6 grams of this compound daily for 8 consecutive weeks.

-

Sample Collection: Fecal samples were collected before the administration period (baseline), at 1, 2, 4, and 8 weeks during the administration period, and 1 and 2 weeks after the cessation of administration.

-

Microbiological Analysis:

-

Fecal samples were serially diluted in an anaerobic diluent.

-

Aliquots were plated on selective and non-selective agar (B569324) media for the enumeration of different bacterial groups.

-

Bifidobacteria were identified based on colony morphology and microscopic examination of Gram-stained smears.

-

-

Biochemical Analysis: Fecal pH, moisture content, and the concentrations of short-chain fatty acids (SCFAs), ammonia, and phenols were determined.

In Vitro Fermentation Protocol

-

Bacterial Strains: Pure cultures of Bifidobacterium species (e.g., B. longum, B. adolescentis) are maintained in appropriate anaerobic culture media.

-

Fermentation Medium: A basal medium containing essential nutrients but lacking a carbohydrate source is prepared.

-

Experimental Setup:

-

Anaerobic culture tubes or a pH-controlled fermenter are used.

-

The basal medium is supplemented with this compound at a defined concentration (e.g., 1% w/v).

-

Control cultures contain no added carbohydrate or are supplemented with other prebiotics (e.g., inulin, fructo-oligosaccharides) for comparison.

-

-

Inoculation and Incubation: The media are inoculated with a standardized amount of the Bifidobacterium strain and incubated under anaerobic conditions at 37°C.

-

Growth Measurement: Bacterial growth is monitored over time by measuring the optical density (OD) at 600 nm or by enumerating colony-forming units (CFU) on selective agar plates.

-

Metabolite Analysis: The fermentation broth is analyzed for pH changes and the production of short-chain fatty acids (SCFAs) using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Signaling Pathways and Metabolic Mechanisms

The selective utilization of this compound by bifidobacteria is a complex process involving specific transport systems, enzymes, and regulatory networks. While a complete signaling pathway for this compound is not yet fully elucidated, research on the metabolism of its constituent sugars and similar oligosaccharides in bifidobacteria provides a strong foundation for a putative pathway.

Proposed this compound Metabolism in Bifidobacterium

This compound metabolism is initiated by its transport into the bacterial cell, followed by enzymatic breakdown and entry into the central fermentative pathway known as the "bifid shunt."

Caption: Proposed metabolic pathway for this compound utilization in Bifidobacterium.

The uptake of this compound is likely mediated by an ATP-binding cassette (ABC) transporter system. Evidence from studies on the structurally similar disaccharide lactulose (B1674317) suggests the involvement of a specific solute-binding protein (SBP)[2]. Once inside the cell, this compound is likely hydrolyzed by intracellular enzymes such as β-fructofuranosidase or a sucrose phosphorylase, yielding lactose and fructose. Lactose is further broken down into glucose and galactose. These resulting monosaccharides are then funneled into the central metabolic pathway of bifidobacteria, the fructose-6-phosphate (B1210287) pathway, also known as the "bifid shunt". This pathway is characteristic of the genus and results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297) and lactate, at a theoretical ratio of 3:2. The production of these SCFAs contributes to a lowering of the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria.

Genetic Regulation

The expression of genes involved in this compound metabolism is tightly regulated. Studies on sucrose utilization in Bifidobacterium lactis have identified a gene cluster (scr operon) that includes genes for a sucrose transporter (ScrT), a sucrose phosphorylase (ScrP), and a transcriptional regulator (ScrR) of the LacI family[3][4]. It is plausible that a similar regulatory system governs this compound metabolism, where the presence of this compound or its metabolic byproducts induces the expression of the necessary transport and enzymatic machinery.

Caption: A conceptual model of the genetic regulation of this compound metabolism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro study investigating the effects of this compound on bifidobacteria.

Caption: A generalized workflow for in vitro fermentation experiments.

Conclusion

The initial body of scientific research provides compelling evidence for the bifidogenic properties of this compound. Both in vivo and in vitro studies have quantitatively demonstrated its ability to significantly increase the population of beneficial Bifidobacterium species in the gut. The underlying mechanism involves specific uptake and metabolic pathways, most notably the "bifid shunt," which leads to the production of health-promoting short-chain fatty acids. While the precise signaling and complete regulatory network for this compound metabolism are still areas of active research, the foundational studies detailed in this guide have paved the way for the development of this compound as an effective prebiotic for modulating the gut microbiota and improving host health. Further research, including comparative transcriptomics and proteomics, will undoubtedly provide a more detailed understanding of the molecular interactions between this compound and bifidobacteria.

References

- 1. Long-term ingestion of this compound increases Bifidobacterium sp. in human fecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifidobacterium response to lactulose ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative transcriptomics reveals key differences in the response to milk oligosaccharides of infant gut-associated bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of sucrose utilization genes from Bifidobacterium lactis by sucrose and raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal and pH Stability of Lactosucrose for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a functional food ingredient with significant prebiotic properties. Its efficacy in experimental and pharmaceutical applications is fundamentally linked to its stability under various processing and physiological conditions. This technical guide provides an in-depth analysis of the thermal and pH stability of this compound, offering critical data and protocols for researchers and drug development professionals. Understanding these parameters is essential for designing robust experiments, ensuring the integrity of this compound in formulations, and predicting its behavior in physiological environments.

Thermal Stability of this compound

This compound exhibits considerable stability at moderate temperatures, a critical attribute for its application in various experimental and manufacturing processes. However, exposure to elevated temperatures can lead to degradation, impacting its structure and bioactivity.

Quantitative Thermal Stability Data

The thermal stability of this compound has been evaluated under various conditions, as summarized in the table below.

| Temperature (°C) | pH | Duration | Observation |

| 80 | 7.0 | 2 hours | Stable.[1] |

| 80 | 3.0 | 2 hours | Moderately stable with some decomposition (<20%).[1] |

| Up to 120 | 4.5 | 1 hour | Stable.[1] |

| 30-35 | Not Specified | Not Specified | Optimal temperature range for enzymatic synthesis, suggesting stability.[2] |

| 40 | 6.5 | 8 hours | Highest yield in one study, indicating stability during synthesis.[3][4] |

| 50 | 6.0 | 10 minutes | Conditions for maximal this compound titer in another study.[5] |

| Above 45 | 6.5 | Not Specified | Gradual decrease in yield during synthesis, suggesting potential degradation.[3] |

This table summarizes key findings on the thermal stability of this compound from various studies. For detailed experimental context, please refer to the cited sources.

Factors Influencing Thermal Degradation

The rate of thermal degradation of this compound is influenced by several factors beyond temperature, including the presence of other molecules and the physical state of the substance. For instance, the degradation of lactose, a related disaccharide, begins at 224°C, with the process occurring in two steps.[6] While this compound is distinct, this provides a point of reference for the thermal behavior of similar saccharides.

pH Stability of this compound

The stability of this compound across a range of pH values is crucial for its journey through the gastrointestinal tract and its application in various formulations.

Quantitative pH Stability Data

This compound demonstrates good stability in neutral and mildly acidic or alkaline conditions. Extreme pH levels, however, can lead to hydrolysis of its glycosidic bonds.

| pH | Temperature (°C) | Duration | Observation |

| 7.0 | 80 | 2 hours | Stable.[1] |

| 3.0 | 80 | 2 hours | Moderately stable with some decomposition (<20%).[1] |

| 4.5 | Up to 120 | 1 hour | Stable.[1] |

| 4.0 | Not Specified | Not Specified | Significant influence on synthesis, with lower yield, suggesting potential instability.[3][4] |

| 6.5 | 40 | 8 hours | Highest yield obtained in one study, indicating stability.[3][4] |

| 5.0 - 7.0 | 50 | 20 minutes | Efficient synthesis of this compound, indicating stability within this range.[5] |

This table summarizes key findings on the pH stability of this compound from various studies. For detailed experimental context, please refer to the cited sources.

Behavior in Simulated Physiological Fluids

While specific studies on this compound in simulated gastric and intestinal fluids are not extensively detailed in the provided search results, its classification as a prebiotic implies resistance to digestion in the upper gastrointestinal tract.[3] Probiotic bacteria, often studied in conjunction with prebiotics, show higher tolerance to simulated gastric juice when food is present, which may also be a relevant factor for the stability of this compound in vivo.[7]

Experimental Protocols for Stability Assessment

The following are generalized methodologies for assessing the thermal and pH stability of this compound, based on common laboratory practices for oligosaccharides.

Protocol for Thermal Stability Testing

This protocol outlines a typical workflow for evaluating the stability of this compound at a given temperature.

-

Preparation of this compound Solution : Dissolve a known concentration of this compound in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0) or deionized water.

-

Incubation : Place aliquots of the this compound solution in a temperature-controlled water bath or oven set to the desired experimental temperature.

-

Sampling : At predetermined time intervals, withdraw samples from the incubating solution.

-

Reaction Quenching : Immediately stop any degradation by rapidly cooling the sample in an ice bath or by boiling for a short period to denature any enzymatic contaminants.[3][4]

-

Analysis : Quantify the remaining this compound concentration using High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI). An amino column is often used for the separation of saccharides.[3]

Protocol for pH Stability Testing

This protocol describes a typical procedure for assessing the stability of this compound at various pH levels.

-

Preparation of Buffered Solutions : Prepare a series of buffers at the desired pH values (e.g., using citrate (B86180) for acidic pH and phosphate for neutral pH).

-

Dissolution : Dissolve a known concentration of this compound in each buffered solution.

-

Incubation : Incubate the solutions at a constant temperature (e.g., 37°C to simulate physiological conditions, or a higher temperature to accelerate degradation).

-

Sampling : Collect samples at various time points.

-

Neutralization : If necessary, adjust the pH of the samples to neutral to prevent further degradation before analysis.

-

Analysis : Quantify the concentration of intact this compound using HPLC-RI.

Logical Relationships in this compound Stability

The stability of this compound is not governed by a single factor but rather by an interplay of several variables. The following diagram illustrates the key relationships influencing its degradation.

Conclusion and Recommendations

This compound demonstrates robust stability under conditions commonly encountered in food processing and for in vitro experimental use, particularly at neutral pH and temperatures below 80°C. However, researchers and developers must consider that exposure to high temperatures, especially under acidic conditions, can lead to degradation.

For experimental design, it is recommended to:

-

Maintain solutions at or near neutral pH whenever possible.

-

Minimize exposure to high temperatures for extended periods.

-

When heat treatment is necessary, consider shorter durations at higher temperatures, as this compound can be stable for short periods even at temperatures up to 120°C at pH 4.5.[1]

-

For studies involving simulated gastrointestinal conditions, the presence of a food matrix may enhance the stability of this compound.

By adhering to these guidelines and utilizing the provided protocols, researchers can ensure the integrity of this compound in their experiments, leading to more reliable and reproducible results.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Effective production of this compound using β‐fructofuranosidase and glucose oxidase co‐immobilized by sol–gel encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Biocatalytic synthesis of this compound using a recombinant thermostable β-fructofuranosidase from Arthrobacter sp. 10138 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. journals.usamvcluj.ro [journals.usamvcluj.ro]

A Technical Guide to Lactosucrose Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lactosucrose in various laboratory solvents. Due to a notable scarcity of published quantitative data on the solubility of this compound in organic solvents, this guide also includes pertinent information on the solubility of the structurally similar trisaccharide, lactulose (B1674317), to provide valuable comparative insights. The experimental protocols for determining oligosaccharide solubility are detailed to assist researchers in generating proprietary data.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in research and development, particularly in drug formulation and as a functional food ingredient. While data in aqueous solutions is available, information on its solubility in common organic laboratory solvents is limited.

This compound Solubility in Water

This compound exhibits good solubility in aqueous media. A preparation containing 98% this compound (LS-98) demonstrates a solubility of 36.7 grams per liter in water at 25°C[1].

| Solvent | Temperature (°C) | Solubility (g/L) | Purity | Source |

| Water | 25 | 36.7 | 98% | [1] |

Lactulose Solubility in Alcohols

In the absence of specific data for this compound in alcohols, the following table presents the solubility of lactulose, a trisaccharide with a similar molecular weight, in various alcohols at different temperatures. This data can serve as a useful proxy for estimating the behavior of this compound, though empirical verification is strongly recommended.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Methanol | 22 | 1.8 |

| 30 | 2.5 | |

| 40 | 3.9 | |

| Ethanol (B145695) | 22 | 0.4 |

| 30 | 0.6 | |

| 40 | 1.0 | |

| 1-Propanol | 22 | 0.1 |

| 30 | 0.2 | |

| 40 | 0.3 | |

| 2-Propanol | 22 | 0.2 |

| 30 | 0.3 | |

| 40 | 0.5 |

Note: This data is for lactulose and should be used as an estimation for this compound solubility with caution.

Qualitative studies have shown that for oligosaccharides in general, solubility in ethanol-water solutions decreases as the ethanol content increases, with minimal solubility observed in pure ethanol.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is essential for research and formulation development. The following outlines a general experimental protocol for determining the solubility of an oligosaccharide like this compound in a given solvent.

Materials

-

This compound (high purity)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector

-

HPLC column suitable for carbohydrate analysis (e.g., amino column)

Isothermal Equilibrium Method

This method involves creating a saturated solution of this compound at a specific temperature and then quantifying the concentration of the dissolved solid.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation. Filter the aliquot through a 0.45 µm syringe filter into a volumetric flask. Dilute the sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification by HPLC-RI: Analyze the diluted samples using a validated HPLC-RI method. The concentration of this compound in the original saturated solution can be calculated by accounting for the dilution factor.

HPLC-RI Method for Quantification

A common and reliable method for quantifying non-chromophoric compounds like this compound is High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

-

Column: A column designed for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column.

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water is typically effective. A common starting point is a ratio of 75:25 (v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

-

Detector: Refractive Index (RI) detector.

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

-

Analysis: Inject the prepared standards and the diluted samples from the solubility experiment. The peak area of this compound is used to determine its concentration based on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of this compound solubility and the methodologies for its determination. Given the limited publicly available data, especially in organic solvents, the provided experimental protocols are intended to empower researchers to generate the specific data required for their applications.

References

An In-depth Technical Guide on Lactosucrose: Molecular Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trisaccharide Lactosucrose, focusing on its core molecular properties, methods for its synthesis and characterization, and its mechanism of action as a prebiotic with immunomodulatory effects. The information is presented to support research and development efforts in the fields of food science, nutrition, and therapeutics.

Core Molecular and Physicochemical Properties of this compound

This compound, a non-reducing trisaccharide, is synthesized enzymatically from lactose (B1674315) and sucrose (B13894).[1] It is composed of galactose, glucose, and fructose (B13574) units.[2] Its chemical structure confers prebiotic properties, as it is largely indigestible in the upper gastrointestinal tract and selectively fermented by beneficial gut microbiota.[3]

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₁₆ | [4] |

| Molecular Weight | 504.44 g/mol | [4] |

| IUPAC Name | O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside | [4] |

| CAS Number | 87419-56-5 | [4] |

Experimental Protocols

This compound is primarily synthesized via transfructosylation, a reaction catalyzed by enzymes such as β-fructofuranosidase or levansucrase.[1] The following protocol is a generalized procedure based on common laboratory practices for enzymatic synthesis.

Objective: To synthesize this compound from sucrose and lactose using a commercially available β-fructofuranosidase.

Materials:

-

Sucrose

-

Lactose

-

β-fructofuranosidase (e.g., from Arthrobacter sp.)

-

Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Reaction vessel (e.g., 250-mL shaking flask)

-

Shaking incubator

-

Water bath

Procedure:

-

Substrate Preparation: Prepare a solution containing the desired concentrations of sucrose and lactose (e.g., 150 g/L of each) in 50 mM sodium phosphate buffer (pH 7.0).[4]

-

Enzyme Addition: Add the β-fructofuranosidase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically but can start at a concentration such as 40 µg/mL.[4]

-

Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 50°C) for a specified duration. The reaction time can be optimized; for instance, a high titer of this compound has been achieved in as little as 10 minutes.[4]

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme, for example, by placing the reaction vessel in a boiling water bath (100°C) for 10 minutes.[5]

-

Product Recovery: Centrifuge the reaction mixture to pellet the denatured enzyme and any insoluble material. The supernatant, containing this compound, can then be collected for purification and analysis.[4]

2.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from the reaction mixture.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1260 system or equivalent, equipped with a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD).[4]

-

Column: A Shodex VG-50 4E column (4.6 mm i.d. × 250 mm, 5 µm) is suitable for saccharide analysis.[4]

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and deionized water (e.g., 75:25, v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 40°C.[4]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the supernatant from the synthesis reaction with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples onto the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. Retention times for fructose, glucose, sucrose, lactose, and this compound have been reported to be approximately 7.1, 7.8, 9.6, 11.8, and 14.7 minutes, respectively, under similar conditions.[4]

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and identity of the synthesized this compound.

Instrumentation:

-

A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Infusion: The sample, after separation by HPLC as described above, is introduced into the ESI source of the mass spectrometer.

-

Mass Analysis: The mass spectrometer is operated in a mode to detect the molecular ion of this compound. For example, in positive ion mode, the sodiated adduct [M+Na]⁺ would be expected at an m/z corresponding to the molecular weight of this compound plus the mass of a sodium ion.

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion, thereby verifying the molecular weight of the synthesized product.[4]

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound and confirm the glycosidic linkages.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra.

-

1D ¹H and ¹³C NMR: To observe the proton and carbon chemical shifts. The ¹³C NMR spectrum is expected to show 18 distinct carbon signals.[6]

-

2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring.[6]

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[6]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations across the glycosidic bonds, which is crucial for confirming the linkage positions (e.g., Gal(β1→4)Glc and Glc(α1→2)Fru).[6]

-

-

Spectral Analysis: The detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals and confirms the specific structural arrangement of this compound.[6]

Visualizing Workflows and Mechanisms

The following diagrams illustrate the enzymatic synthesis of this compound and its subsequent immunomodulatory effects.

Mechanism of Action: Prebiotic and Immunomodulatory Effects

This compound is not directly absorbed or metabolized by human digestive enzymes. Instead, it travels to the colon where it serves as a substrate for beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[3] The fermentation of this compound by these microbes leads to the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate.[7]

These SCFAs have multiple physiological effects. They lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria. More significantly, SCFAs act as signaling molecules that can influence host physiology.

As depicted in Figure 2, SCFAs can modulate the activity of intestinal immune cells. Studies in animal models of colitis have shown that this compound supplementation can lead to an anti-inflammatory response.[8][9] This is achieved, in part, by influencing dendritic cells to upregulate the expression of the co-stimulatory molecule CD86.[8] This, in turn, promotes the differentiation of T helper 2 (Th2) cells, which are associated with the secretion of anti-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[8][9] This shift in the immune response towards a Th2 profile helps to suppress intestinal inflammation.[8] Therefore, the primary mechanism of action of this compound is indirect, mediated by the metabolic activity of the gut microbiota and the subsequent immunomodulatory effects of their metabolites.

References

- 1. researchgate.net [researchgate.net]